molecular formula C17H18N2O B2408411 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol CAS No. 887348-83-6

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Cat. No.: B2408411
CAS No.: 887348-83-6
M. Wt: 266.344
InChI Key: NPJGBELIUAUTBI-UHFFFAOYSA-N
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Description

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and is a common target for many anticancer drugs.

Mode of Action

It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.

Preparation Methods

The synthesis of 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzyl chloride to form 1-benzylbenzimidazole. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the benzyl group can be replaced with other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for developing new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Comparison with Similar Compounds

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be compared with other similar compounds, such as:

    1-Benzylbenzimidazole: Lacks the propanol side chain, which may affect its biological activity and chemical reactivity.

    1-[1-Benzylbenzimidazol-2-yl]ethanol: Similar structure but with an ethanol side chain, which may result in different physical and chemical properties.

    1-[1-Benzylbenzimidazol-2-yl]methanol: Contains a methanol side chain, leading to variations in its reactivity and applications.

Properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-16(20)17-18-14-10-6-7-11-15(14)19(17)12-13-8-4-3-5-9-13/h3-11,16,20H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJGBELIUAUTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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